molecular formula C38H60BF2N3O4P- B606732 CLR1501 CAS No. 1250963-36-0

CLR1501

Cat. No. B606732
M. Wt: 702.69
InChI Key: AGHVVSVUZMFQDB-UHFFFAOYSA-M
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Description

CLR1501 is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . It exhibits five- to ninefold preferential uptake in cancer cell lines in vitro compared to normal fibroblasts .


Synthesis Analysis

CLR1501 is an alkylphosphocholine analog. The excitation/emission peaks are 500/517 nm for CLR1501 . It exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .


Molecular Structure Analysis

The molecular weight of CLR1501 is 701.67 . The molecular formula is C38H59BF2N3O4P .


Chemical Reactions Analysis

The excitation/emission peaks are 500/517 nm for CLR1501 . The observed tumor-to-normal (T:N) ratio for CLR1502 was significantly higher than for CLR1501 .


Physical And Chemical Properties Analysis

CLR1501 is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . The molecular weight of CLR1501 is 701.67 . The molecular formula is C38H59BF2N3O4P .

Scientific Research Applications

Scientific Field: Medical Oncology, specifically Neuro-Oncology .

Methods of Application/Experimental Procedures: CLR1501, CLR1502, and 5-ALA were administered to mice with magnetic resonance imaging-verified orthotopic U251 glioblastoma multiforme- and glioblastoma stem cell-derived xenografts . Harvested brains were imaged with confocal microscopy (CLR1501), the IVIS Spectrum imaging system (CLR1501, CLR1502, and 5-ALA), or the Fluobeam near-infrared fluorescence imaging system (CLR1502) .

Results/Outcomes: The observed tumor-to-normal (T:N) fluorescence ratio for CLR1502 (9.28 ± 1.08) was significantly higher than for CLR1501 (3.51 ± 0.44 on confocal imaging; 7.23 ± 1.63 on IVIS imaging) and 5-ALA (4.81 ± 0.92) . Near-infrared Fluobeam CLR1502 imaging in a mouse xenograft model demonstrated high-contrast tumor visualization compatible with surgical applications .

Safety And Hazards

The safety data sheet for CLR1501 suggests that if inhaled, the victim should be moved to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

CLR1501 (green) and CLR1502 (near infrared) are novel tumor-selective fluorescent agents for discriminating tumor from normal brain. CLR1501 exhibits a tumor-to-brain fluorescence ratio similar to that of 5-ALA, whereas CLR1502 has a superior tumor-to-brain fluorescence ratio . This study demonstrates the potential use of CLR1501 and CLR1502 in fluorescence-guided tumor surgery .

properties

CAS RN

1250963-36-0

Product Name

CLR1501

Molecular Formula

C38H60BF2N3O4P-

Molecular Weight

702.69

IUPAC Name

5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide

InChI

InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1

InChI Key

AGHVVSVUZMFQDB-UHFFFAOYSA-M

SMILES

O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CLR1501;  CLR-1501;  CLR 1501; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.